N,N'-Methylenebis(4-methoxybenzamide)
Description
N,N'-Methylenebis(4-methoxybenzamide) (CAS: Not explicitly provided; referred to as 4d in ) is a bisbenzamide derivative featuring two 4-methoxybenzamide groups linked by a methylene bridge (–CH₂–). Its synthesis involves reacting 4-methoxybenzoic acid derivatives with methylenediamine or related reagents under controlled conditions . Key characteristics include:
Properties
CAS No. |
22404-90-6 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-methoxy-N-[[(4-methoxybenzoyl)amino]methyl]benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)16(20)18-11-19-17(21)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
FNRARTCICMYJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCNC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide,N,N’-methylenebis[4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with formaldehyde and ammonia or a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Condensation Reaction: The 4-methoxybenzoyl chloride is then reacted with formaldehyde and ammonia or a primary amine to form the final product.
Industrial Production Methods: Industrial production of Benzamide,N,N’-methylenebis[4-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzamide,N,N’-methylenebis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Peptidomimetics Development
N,N'-Methylenebis(4-methoxybenzamide) serves as a critical functional moiety in the design of peptidomimetic compounds. These compounds mimic the structure and function of peptides, which are essential in drug design due to their biological activity. The incorporation of methylenebisamide structures can enhance the stability and bioavailability of peptide-based drugs .
2. Anticancer Research
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of methylenebisamides have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This suggests potential therapeutic applications in oncology .
Material Science Applications
1. Polymer Chemistry
N,N'-Methylenebis(4-methoxybenzamide) can be utilized as a crosslinking agent in polymer synthesis. Its ability to form stable bonds enhances the mechanical properties of polymers, making them suitable for applications in coatings, adhesives, and composite materials.
2. Drug Delivery Systems
In drug delivery research, methylenebisamides have been explored for their ability to modify liposomal formulations. By incorporating these compounds into liposomes, researchers have observed improved drug encapsulation efficiency and targeted delivery capabilities, which are crucial for enhancing therapeutic efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of Benzamide,N,N’-methylenebis[4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Halogen-Substituted Analogs
- N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide (): Substituent: Chlorine at the benzylidene position. Melting Point: Not explicitly stated but expected to exceed 250°C based on similar hydrazides .
Heterocyclic Analogs
- N-[1,3-Benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide (): Substituent: Benzodioxole moiety in the bridge.
Bridge Modifications
Alkylene Chain-Length Variations
Oxygen-Containing Bridges
Functional Group Comparisons
Amide vs. Hydrazide Derivatives
Aminoethyl Substituents
- N-(2-Aminoethyl)-4-methoxybenzamide (): Functional Group: Terminal amine (–NH₂).
Spectral and Physical Property Trends
Biological Activity
N,N'-Methylenebis(4-methoxybenzamide) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
N,N'-Methylenebis(4-methoxybenzamide) is a bis-amide compound derived from the reaction of 4-methoxybenzoic acid derivatives. Its structure can be represented as follows:
- Chemical Formula : CHNO
- SMILES Notation :
COc1ccc(cc1)C(=O)NCC(=O)Nc2ccc(cc2)O
The synthesis typically involves a Mannich reaction, where 4-methoxybenzamide is reacted with formaldehyde and an amine source. This method allows for the introduction of methylene linkages between two aromatic amide moieties, enhancing the compound's biological activity.
Anticancer Activity
Research has indicated that N,N'-Methylenebis(4-methoxybenzamide) exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds within the Mannich base class, including derivatives similar to N,N'-Methylenebis(4-methoxybenzamide), showed enhanced cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil. The IC values for these compounds ranged from 2 μM to 10 μM against human colon cancer cell lines, indicating potent anticancer properties .
| Cell Line | IC (μM) | Reference Compound | IC (μM) |
|---|---|---|---|
| MCF-7 (Breast) | < 2 | 5-Fluorouracil | ~10 |
| Jurkat (T-cell) | 5-10 | Melphalan | ~15 |
| HepG2 (Liver) | < 5 | Ellipticine | ~8 |
Antiviral Activity
Additionally, some studies have explored the antiviral potential of related compounds. For instance, derivatives of N-phenylbenzamide were shown to exhibit moderate antiviral activity against Enterovirus 71 (EV71), with IC values ranging from 5.7 μM to 12 μM. While specific data on N,N'-Methylenebis(4-methoxybenzamide) is limited, its structural similarities suggest potential antiviral properties that warrant further investigation .
The mechanism by which N,N'-Methylenebis(4-methoxybenzamide) exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and other pro-apoptotic pathways. Furthermore, its ability to inhibit critical enzymes involved in cancer cell proliferation has been noted in various studies .
Case Studies and Research Findings
A notable study evaluated the cytotoxic effects of several Mannich bases, including those similar to N,N'-Methylenebis(4-methoxybenzamide), on different cancer cell lines. The findings revealed that certain structural modifications could significantly enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Another research effort focused on the structure-activity relationship (SAR) of related compounds, highlighting how variations in substituents can influence both potency and selectivity against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
